Papaverinol

Vue d'ensemble

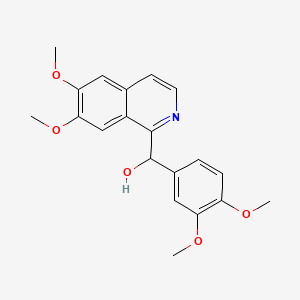

Description

Papaverinol is a derivative of papaverine, an alkaloid found in the opium poppy It is known for its potential pharmacological activities, including antidiabetic and antiobesity effects

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Papaverinol can be synthesized through the biotransformation of papaverine using filamentous fungi such as Cunninghamella elegans, Rhodotorula rubra, Penicillium chrysogeneum, and Cunninghamella blackesleeana. The biotransformation involves several reactions, including reduction, demethylation, N-oxidation, oxidation, and hydroxylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the biotransformation process used in laboratory settings can be scaled up for industrial applications. The use of microbial biotransformation is advantageous due to its specificity and efficiency in producing desired metabolites.

Analyse Des Réactions Chimiques

Formation via Microbial Biotransformation

Papaverinol is primarily synthesized through the reduction of papaverine by fungal species, including Cunninghamella elegans NRRL 2310 and Rhodotorula rubra NRRL y1592 . This reaction involves the saturation of the C3–C4 double bond in papaverine, confirmed by:

-

Loss of aromatic protons at δ 8.33 ppm (H-3) and 7.53 ppm (H-4) in .

-

Appearance of aliphatic protons at δ 3.47 ppm (H-3) and 3.07 ppm (H-4) .

-

Mass spectrometry (EI) : Molecular ion peak at m/z 339 (CHNO), 2 Da higher than papaverine, indicating hydrogenation .

Key Enzymes : NADPH-dependent reductases facilitate this transformation under aerobic conditions .

NMR Spectral Data

This compound’s structure was confirmed using 1D/2D NMR:

IR and Mass Spectrometry

-

IR : Absence of C=C stretching (~1600 cm); presence of N–H (3430 cm) and C–O (1157 cm) bands .

-

ESI-MS : Fragmentation peaks at m/z 324 (M-CH) and 310 (M-OCH) .

N-Oxidation to this compound N-Oxide

This compound undergoes N-oxidation via Penicillium chrysogeneum ATCC 10002 to form this compound N-oxide (metabolite 7) :

-

Mass shift : m/z 355 (CHNO), 16 Da higher than this compound .

-

NMR changes : Deshielding of N-adjacent carbons (C-α: δ 72.5 ppm) .

-

Bioactivity : Enhanced binding to PTP1B (−9.1 kcal/mol) and α-glucosidase (−8.3 kcal/mol) compared to papaverine .

Demethylation and Hydroxylation

Secondary modifications include:

Stability and Reactivity

-

Thermal Stability : Stable under ambient conditions but degrades at >200°C .

-

pH Sensitivity : Undergoes hydrolysis in strongly acidic/basic media, cleaving the isoquinoline ring .

Comparative Reactivity Table

This synthesis and reactivity profile positions this compound as a versatile intermediate for antidiabetic and antiobesity drug development, with its N-oxide derivative showing superior enzymatic inhibition compared to parent compounds . Further in vivo studies are required to validate these in silico predictions.

Applications De Recherche Scientifique

Antidiabetic and Antiobesity Effects

Recent studies have highlighted the potential of papaverinol N-oxide, a biotransformation product of papaverine, in managing diabetes and obesity. Molecular docking simulations have demonstrated that this metabolite exhibits superior binding interactions with key enzymes such as protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase (PL) compared to papaverine itself. This suggests that this compound N-oxide could serve as a more effective inhibitor of these enzymes, which are crucial in glucose metabolism and fat digestion .

Key Findings:

- Inhibition of Enzymes: this compound N-oxide shows comparable inhibition to established antidiabetic agents like acarbose and orlistat.

- Molecular Dynamics Stability: Studies indicate that the complexes formed between this compound N-oxide and target enzymes maintain stability over time, suggesting prolonged efficacy .

Anticancer Properties

Papaverine has been investigated for its anticancer potential, particularly against glioblastoma cells. Recent research indicates that this compound may enhance these effects. In vitro studies have shown that papaverine significantly inhibits cell proliferation in various cancer cell lines, including human glioblastoma U87MG and T98G cells. The combination of papaverine with metal complexes like gold(III) has been shown to further improve its anticancer activity by reducing tumor volume in xenograft models .

Notable Results:

- Tumor Growth Inhibition: Papaverine reduced tumor growth rates significantly in animal models.

- Enhanced Efficacy with Metal Complexes: The gold(III) complex demonstrated lower IC50 values against cancer cells compared to unmodified papaverine .

Neuroprotective Effects

Research has also pointed towards the neuroprotective properties of this compound. It appears to exert beneficial effects on cognitive function and may mitigate anxiety-related behaviors when administered chronically in animal models . The underlying mechanisms are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Comparative Analysis of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antidiabetic | Inhibition of PTP1B, α-glucosidase, PL | Enhanced binding affinity; comparable to acarbose |

| Anticancer | Inhibition of cell proliferation | Significant tumor volume reduction; effective in glioblastoma |

| Neuroprotection | Modulation of neurotransmitters; oxidative stress reduction | Cognitive benefits observed in chronic administration |

Case Study 1: Diabetes Management

A study conducted on the effects of this compound N-oxide demonstrated its ability to inhibit α-glucosidase effectively. In silico analyses confirmed its potential as a new class of antidiabetic agents, warranting further exploration through clinical trials .

Case Study 2: Cancer Treatment

In xenograft models using human glioblastoma cells, treatment with papaverine led to a marked decrease in tumor size compared to control groups. The addition of gold(III) complexes resulted in even more pronounced effects, highlighting the importance of chemical modifications in enhancing therapeutic efficacy .

Mécanisme D'action

Papaverinol exerts its effects through several mechanisms:

Inhibition of Enzymes: This compound and its derivatives have been shown to inhibit enzymes such as protein tyrosine phosphatase 1B, α-glucosidase, and pancreatic lipase.

Molecular Targets: These enzymes are involved in metabolic pathways related to diabetes and obesity, making this compound a potential therapeutic agent for these conditions.

Pathways Involved: The inhibition of these enzymes leads to reduced glucose absorption and lipid metabolism, contributing to its antidiabetic and antiobesity effects.

Comparaison Avec Des Composés Similaires

Papaverinol is compared with other derivatives of papaverine, such as:

Papaverine: The parent compound, known for its vasodilatory and antispasmodic effects.

Papaverine-3-ol: A hydroxylated derivative with potential bioactive properties.

Papaverine N-oxide: An oxidized form with distinct pharmacological activities.

Uniqueness

This compound stands out due to its specific enzyme inhibition properties and potential therapeutic applications in metabolic disorders. Its unique biotransformation process and resulting metabolites offer a diverse range of bioactivities compared to other papaverine derivatives.

Similar Compounds

- Papaverine

- Papaverine-3-ol

- Papaverine N-oxide

- 3,4-Dihydropapaverine

- 7-Demethyl Papaverine

- 6,4’-Didemethyl Papaverine

Activité Biologique

Papaverinol, a derivative of the well-known alkaloid papaverine, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Overview of this compound

This compound is primarily obtained through the microbial transformation of papaverine. This compound has been shown to exhibit various biological activities, including antidiabetic, anticancer, and antimicrobial effects. Recent studies have focused on understanding its molecular interactions and therapeutic potential.

Antidiabetic Effects

This compound has demonstrated significant antidiabetic properties through its ability to inhibit key enzymes involved in glucose metabolism. A study conducted on the metabolites of papaverine revealed that this compound-N-oxide exhibited superior binding interactions with protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase compared to its parent compound. This suggests that this compound may serve as a more effective agent in managing type 2 diabetes by reducing carbohydrate absorption and promoting insulin sensitivity .

Table 1: Antidiabetic Activity of this compound Metabolites

| Metabolite | Target Enzyme | Binding Affinity | Inhibition Activity |

|---|---|---|---|

| This compound-N-Oxide | PTP1B | High | Significant |

| This compound | α-Glucosidase | Moderate | Moderate |

| Papaverine | Pancreatic Lipase | Low | Minimal |

Anticancer Properties

Research has indicated that this compound possesses anticancer properties across various tumor cell lines. For instance, studies have shown that papaverine and its derivatives can inhibit cell proliferation in human glioblastoma cells (U87MG and T98G) with effective concentrations ranging from 29 to 40 µM. Furthermore, combination therapies involving papaverine have demonstrated enhanced efficacy in reducing tumor volume in xenograft models .

Case Study: Glioblastoma Treatment

- Objective : Evaluate the efficacy of papaverine in glioblastoma models.

- Findings : Papaverine significantly delayed tumor growth and reduced clonogenicity when combined with standard chemotherapeutics like temozolomide.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that it inhibits a wide range of microorganisms, making it a candidate for further investigation in the development of new antimicrobial agents. The activity of this compound was compared to that of metal complexes, revealing that while some complexes showed enhanced activity, this compound itself remains potent against various pathogens .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | Comparison to Control |

|---|---|---|

| E. coli | 15 | Significant |

| S. aureus | 12 | Moderate |

| Pseudomonas aeruginosa | 10 | Minimal |

This compound's biological effects are attributed to several mechanisms:

- Inhibition of Phosphodiesterases : Similar to papaverine, this compound may inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in cellular signaling pathways.

- Cell Cycle Modulation : Research indicates that this compound affects cell cycle progression, particularly inducing apoptosis in cancer cells by altering mitochondrial function and increasing reactive oxygen species (ROS) production .

- Antiviral Properties : Preliminary studies suggest that this compound may also exhibit antiviral activity against various viruses, including influenza .

Propriétés

IUPAC Name |

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11,20,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZIJKXUHDFVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964029 | |

| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-76-8 | |

| Record name | α-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papaverinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.